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Compound of Interest

Compound Name: 2-Methylserine

Cat. No.: B555999

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylserine is a non-proteinogenic a-amino acid characterized by a methyl group
substitution at the a-carbon of serine. This structural modification confers unique
stereochemical and conformational properties, making it a molecule of significant interest in
medicinal chemistry, peptide design, and as a chiral building block for complex organic
synthesis. Its structural similarity to serine, a key biological amino acid, suggests potential
interactions with various physiological pathways, including neurotransmission and one-carbon
metabolism. This technical guide provides a comprehensive overview of 2-Methylserine,
encompassing its physicochemical properties, detailed synthesis methodologies, biological
significance, and relevant experimental protocols to facilitate its application in research and
drug development.

Core Data Presentation

This section summarizes the key physicochemical and identifying properties of 2-Methylserine
in its racemic and enantiopure forms.

Table 1: Physicochemical Properties of 2-Methylserine
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Property Value Reference

2-Amino-3-hydroxy-2-

UPAC Name methylpropanoic acid

Molecular Formula CaH9NOs3

Molar Mass 119.12 g/mol

Melting Point 253-263 °C [1]
Solubility in Water Soluble [2]
pKa (predicted) 2.20+£0.10 [3]
XLogP3-AA (predicted) -3.9

Polar Surface Area 83.6 A2

Rotatable Bond Count 2

Form CAS Number PubChem CID
D/L-2-Methylserine 5424-29-3 94309
L-2-Methylserine 16820-18-1 7000050
D-2-Methylserine 3398-40-1 -

Synthesis Methodologies

The synthesis of 2-Methylserine, particularly in its enantiomerically pure form, is crucial for its
application as a chiral building block and in the development of stereospecific bioactive
molecules. Both chemical and enzymatic routes have been established.

Chemical Synthesis

A common strategy for the enantioselective synthesis of a-methyl amino acids like 2-
Methylserine involves the use of chiral auxiliaries or asymmetric catalysis.
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This protocol describes a method starting from (S)-Serine, where the initial chirality is relayed
to maintain the stereochemistry in the final product.

 Esterification and Cyclization:

o Treat (S)-Serine with thionyl chloride in methanol to produce the corresponding methyl
ester.

o React the serine methyl ester with pivalaldehyde in the presence of triethylamine in 2-
methylpentane under anhydrous conditions. This forms an equilibrium mixture of cis- and
trans-oxazolidine and an acyclic imine. The mixture is concentrated and used directly in
the next step.

o Diastereoselective Reduction:

o The crude mixture from the previous step is subjected to reduction with a suitable hydride
reagent. The cis-oxazolidine is selectively reduced due to steric hindrance in the trans-
isomer and the lower reactivity of the open-chain form.

e a-Methylation:

o The resulting cis-oxazolidine is treated with lithium diisopropylamide (LDA) at -65 °C,
followed by the addition of methyl iodide. The methylation occurs stereoselectively from
the less sterically hindered face of the enolate.

e Hydrolysis:
o The methylated oxazolidine is hydrolyzed to yield (S)-2-Methylserine.

This protocol outlines a general approach for the N-protection of 2-Methylserine, a common
requirement for its use in peptide synthesis. The synthesis of the starting material, (S)-2-
methylserine, can be achieved through methods like the one described above or other
enantioselective routes.

e Dissolution:

o Suspend (S)-2-Methylserine in a mixture of dioxane and water.
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o Basification:

o Add a suitable base, such as sodium carbonate or sodium hydroxide, to dissolve the
amino acid and facilitate the reaction with the Boc-anhydride.

e Boc-Protection:

o Add di-tert-butyl dicarbonate ((Boc)20) to the solution and stir at room temperature for
several hours until the reaction is complete, as monitored by TLC.

e Work-up and Isolation:
o Remove the dioxane under reduced pressure.

o Acidify the aqueous solution to a pH of ~2-3 with a suitable acid (e.g., citric acid or
KHSOa4) at 0 °C.

o Extract the product with an organic solvent like ethyl acetate.

o Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to
yield N-Boc-(S)-2-methylserine.

Enzymatic Synthesis

Enzymatic methods offer a green and highly stereoselective alternative for the synthesis of 2-
Methylserine.

This protocol utilizes an a-methylserine aldolase to catalyze the condensation of L-alanine and
formaldehyde.

e Reaction Mixture Preparation:
o Prepare a reaction buffer of 100 mM potassium phosphate at pH 7.4.

o To the buffer, add 0.1 mM pyridoxal 5'-phosphate (PLP), L-alanine (as the substrate), and
a controlled concentration of formaldehyde (e.g., 10-100 mM).

e Enzyme Addition:
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o Initiate the reaction by adding purified a-methylserine aldolase or whole E. coli cells
overexpressing the enzyme to the reaction mixture.

e |ncubation:

o Incubate the reaction at 30°C with gentle agitation for a sufficient period (e.g., 16 hours) to
allow for product formation.

e Reaction Quenching and Analysis:
o Stop the reaction by adding a quenching solution, such as 5 N NaOH.

o Analyze the formation of a-Methyl-L-serine using a suitable analytical technique, such as
HPLC.

Biological Significance and Potential Applications

The unique structural features of 2-Methylserine make it a valuable tool in drug discovery and
biochemical studies.

Role in Peptide and Peptidomimetic Chemistry

The incorporation of 2-Methylserine into peptides can significantly alter their properties:

o Conformational Constraint: The a-methyl group restricts the conformational freedom of the
peptide backbone, which can lead to the stabilization of specific secondary structures like (3-
turns or helices.[4] This can result in peptides with higher binding affinities and specificities
for their biological targets.

¢ Increased Metabolic Stability: The steric hindrance provided by the a-methyl group can
protect the adjacent peptide bonds from enzymatic degradation by proteases, thereby
increasing the in vivo half-life of peptide-based drugs.[5]

A study on a peptide containing the sequence Thr-Ala-Ala showed that replacing threonine with
a-methylserine led to a conformational equilibrium between extended and B-turn structures in
an aqueous solution.[4]

Interaction with NMDA Receptors
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The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved
in synaptic plasticity, learning, and memory.[6] Its activation requires the binding of both
glutamate and a co-agonist, typically glycine or D-serine.[6] Given its structural similarity to
serine, 2-Methylserine is a candidate for interaction with the NMDA receptor, potentially at the
co-agonist binding site. While specific binding affinity data (Ki or ICso values) for 2-
Methylserine at the NMDA receptor are not readily available in the literature, its potential role
as a modulator of NMDA receptor activity makes it an interesting molecule for
neuropharmacological research.

Involvement in One-Carbon Metabolism

One-carbon metabolism is a fundamental set of biochemical reactions that involve the transfer
of one-carbon units, essential for the synthesis of nucleotides, amino acids, and for methylation
reactions. Serine is a major donor of one-carbon units through the action of serine
hydroxymethyltransferase (SHMT), which converts serine to glycine.[1] Early studies have
shown that a-methylserine can be metabolized by a hydroxymethyl-transferase, suggesting its
potential to interact with and possibly modulate one-carbon metabolism.[7]
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Caption: Potential interaction of 2-Methylserine with the NMDA receptor signaling pathway.
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Caption: Potential involvement of 2-Methylserine in the one-carbon metabolism pathway.

Experimental Workflows
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Caption: Workflow for solid-phase synthesis of a peptide containing 2-Methylserine.
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Conclusion and Future Directions

2-Methylserine is a versatile molecule with significant potential in various areas of chemical
and biological research. Its ability to impart conformational rigidity and metabolic stability
makes it a valuable component in the design of novel peptide and peptidomimetic therapeutics.
Furthermore, its potential interactions with key neurological and metabolic pathways, such as
the NMDA receptor system and one-carbon metabolism, warrant further investigation.

Future research should focus on:

e Quantitative Biological Characterization: Determining the precise binding affinities (Ki/ICso) of
D- and L-2-Methylserine at different NMDA receptor subtypes to elucidate its role as a
potential neuromodulator.

o Metabolic Fate: Tracing the metabolic pathway of 2-Methylserine within cellular systems to
understand its impact on one-carbon metabolism and related biosynthetic pathways.

o Systematic Structure-Activity Relationship Studies: Incorporating 2-Methylserine at various
positions within bioactive peptides to systematically evaluate its effects on structure, stability,
and biological activity, thereby generating a predictive framework for its use in drug design.

o Development of Novel Synthetic Methodologies: Exploring new and more efficient catalytic
methods for the enantioselective synthesis of 2-Methylserine and its derivatives to enhance
its accessibility for research and development.

By continuing to explore the unique properties of 2-Methylserine, the scientific community can
unlock new opportunities in the rational design of therapeutics and the fundamental
understanding of biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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